molecular formula C6H4O4 B138613 2-(Furan-2-yl)-2-oxoacetic acid CAS No. 1467-70-5

2-(Furan-2-yl)-2-oxoacetic acid

Cat. No. B138613
CAS RN: 1467-70-5
M. Wt: 140.09 g/mol
InChI Key: IXVPCJUAKDVYKX-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-2-oxoacetic acid is a furan derivative that is of interest due to its potential applications in pharmaceutical and polymer industries. Furan carboxylic acids, in general, are considered promising biobased building blocks that can be synthesized from 5-hydroxymethylfurfural (HMF), a platform chemical derived from biomass .

Synthesis Analysis

The controlled synthesis of furan carboxylic acids can be achieved through a one-pot enzyme cascade system. This system utilizes galactose oxidase (GOase) and alcohol dehydrogenases (ADHs) to convert HMF into 5-formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA). The process takes advantage of the catalytic promiscuity of ADHs and the internal recycling of hydrogen peroxide (H2O2), which is a byproduct of the GOase-catalyzed oxidation of HMF. This method results in high yields of the desired products, with more than 95% efficiency .

Molecular Structure Analysis

The molecular structure of furan derivatives can be manipulated to produce various functional groups. For instance, the synthesis of 2-(guanidiniocarbonyl)furans introduces a guanidiniocarbonyl group at the 2-position of the furan ring. This modification significantly affects the acidity of the molecule, making it more acidic (pKa ≈ 5.5) compared to analogous pyrroles. The presence of this functional group also influences the binding properties of the molecule, particularly in anion binding studies .

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions, including enantioselective synthesis and cycloadditions. Enantioselective synthesis of furan-2-yl amines and amino acids involves the reduction of O-benzyl furan-2-yl ketone oximes, with the chirality of the resulting amines controlled by the geometrical isomer of the oxime. Oxidation of the furan ring can then yield amino acids in high yields . Additionally, (4 + 3) cycloadditions between furans and oxazolidinone-substituted oxyallyls demonstrate regioselectivity based on the substituents on the furan ring, with syn regioselectivity for 2-substituted furans and anti regioselectivity for 3-substituted furans .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(furan-2-yl)-2-oxoacetic acid and its derivatives are influenced by the functional groups present on the furan ring. The introduction of different substituents can alter properties such as acidity, as seen in the 2-(guanidiniocarbonyl)furans . The reactivity of these compounds can also vary, as demonstrated by the regioselectivities observed in cycloaddition reactions . The synthesis methods employed can lead to high yields and selectivity, which is crucial for the development of furan-based compounds for industrial applications .

Scientific Research Applications

  • Green Chemistry

    • Furan platform chemicals (FPCs) are directly available from biomass . They are used in the manufacture of a spectacular range of compounds .
    • The methods involve detailed examinations of the chemistry, kinetics, catalytic effects, energy, mass transfer, etc .
    • The results show that the yields achievable in industry are around 50% based on the monomeric pentose content in the hemicellulose raw material .
  • Medicinal Chemistry

    • Furan derivatives have taken on a special position in the realm of medicinal chemistry .
    • An essential synthetic technique in the search for new drugs is the inclusion of the furan nucleus .
    • Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .
  • Drug Development

    • ®-2-Amino-3-(furan-2-yl)propanoic acid, a versatile chemical compound, holds immense potential for scientific research.
    • Its unique structure allows for various applications, including drug development, catalysis, and material synthesis.
  • Synthesis of β-furyl-α,β-unsaturated aldehydes

    • Furan-2-boronic acid is used in Suzuki reaction for generalized route for the synthesis of β-furyl-α,β-unsaturated aldehydes .
  • Bio-based Materials

    • Furan platform chemicals (FPCs) can be used to synthesize a wide range of compounds . These compounds can be used to create bio-based materials .
    • The synthesis involves various reactions applicable to FPCs and a variety of methods for the synthesis of chiral furans .
  • Antibacterial Activity

    • Furan derivatives have shown promising antibacterial activity . They have been used to create numerous innovative antibacterial agents .
    • The synthesis of these agents involves various methods by which furan derivatives can be made as well as their numerous structural reactions .
  • Biofuels

    • Furan platform chemicals (FPCs) can be used to create biofuels . This involves a switch from traditional resources such as crude oil to biomass .
    • The manufacture and uses of FPCs directly available from biomass (furfural and 5-hydroxy-methylfurfural) are discussed . The main purpose is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
  • Pharmaceutical Intermediates

    • Furan derivatives can be upgraded to value-added chemicals such as pharmaceutical intermediates .
    • This involves processes such as acid-catalysis or hydrogenation or both .

Safety And Hazards

When handling 2-(Furan-2-yl)-2-oxoacetic acid, it is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapors, mist or gas, ensure adequate ventilation, and evacuate personnel to safe areas .

Future Directions

The future directions in the research of 2-(Furan-2-yl)-2-oxoacetic acid and other furan compounds include the development of new synthesis methods and the exploration of their potential applications . The switch from traditional resources such as crude oil to biomass requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

properties

IUPAC Name

2-(furan-2-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O4/c7-5(6(8)9)4-2-1-3-10-4/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVPCJUAKDVYKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163454
Record name alpha-Oxofuran-2-acetic acid
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Molecular Weight

140.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)-2-oxoacetic acid

CAS RN

1467-70-5
Record name α-Oxo-2-furanacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1467-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furylglyoxylic acid
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Record name 2-Furanglyoxylic acid
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Record name alpha-Oxofuran-2-acetic acid
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Record name α-oxofuran-2-acetic acid
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Record name 2-FURYLGLYOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2-Acetylfuran (22 g) in 6N hydrochloric acid (200 ml) at 65° was treated with a solution of sodium nitrite (35 g) in water (100 ml) over 95 minutes. A 1.3M solution of disodium phthalate (230 ml) was added over 5 minutes whilst a solution of sodium nitrite (28 g) in water (70 ml) was being added over 85 minutes. One hour after the end of the addition of the nitrite the solution was cooled and acidified to pH 1.4 with hydrochloric acid and the precipitated phthalic acid filtered off. The solution was next adjusted to pH 3.5 and extracted with methylene chloride (2 × 100 ml) to remove unreacted 2-acetylfuran (1.8 g; 8%), then adjusted to pH 2.8 and extracted with ethyl acetate (4 × 100 ml) to remove furoic acid and phthalic acid (8.6 g) and finally adjusted to pH 0.2 and extracted with ethyl acetate (5 × 100 ml). Evaporation of the ethyl acetate gave 18 g (64.3%) of fur-2-ylglyoxylic acid m.p. 81°-91° C.
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Synthesis routes and methods II

Procedure details

The 24.5 g. of crude 2-furoylcyanide was mixed with 160 ml. concentrated hydrochloric acid at 25° C. with intermittent stirring. The reaction was stored for 24 hours at 25° C. and diluted with 80 ml. of water. The reaction was stirred for 5 minutes and filtered. The filtrate was saturated with sodium chloride and extracted with 5 × 120 ml. of 1:1 ether-ethyl acetate solution. The extracts were combined, dried over anhydrous magnesium sulfate and evaporated at 30° C. (15 mm.) to give a brownish-orange solid. The solid was dissolved in methanol, treated with charcoal and evaporated under reduced pressure (15 mm.) to dryness to yield 17 g. of the acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Furan-2-yl)-2-oxoacetic acid
Reactant of Route 2
Reactant of Route 2
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2-(Furan-2-yl)-2-oxoacetic acid
Reactant of Route 3
2-(Furan-2-yl)-2-oxoacetic acid
Reactant of Route 4
2-(Furan-2-yl)-2-oxoacetic acid
Reactant of Route 5
2-(Furan-2-yl)-2-oxoacetic acid
Reactant of Route 6
2-(Furan-2-yl)-2-oxoacetic acid

Citations

For This Compound
22
Citations
X Wang, S Wu, Y Zhong, Y Wang, Y Pan… - Chinese Chemical …, 2023 - Elsevier
An efficient palladium-catalyzed electrooxidation C–H acylation reaction of N-nitrosoanilines with α-oxocarboxylic acids was developed. The anodic oxidation of the Pd(II) intermediate …
Number of citations: 38 www.sciencedirect.com
WM Cheng, R Shang, HZ Yu… - Chemistry–A European …, 2015 - Wiley Online Library
Enabled by merging iridium photoredox catalysis and palladium catalysis, α‐oxocarboxylate salts can be decarboxylatively coupled with aryl halides to generate aromatic ketones and …
C Kang, M Li, W Huang, S Wang, M Peng, L Zhao… - Green …, 2023 - pubs.rsc.org
Sulfoximines are commonly found in pharmaceuticals, agrochemicals and other biologically active compounds. However, limited reports exist for their selective functionalization via …
Number of citations: 0 pubs.rsc.org
D Li, M Wang, J Liu, Q Zhao, L Wang - Chemical Communications, 2013 - pubs.rsc.org
CuBr2-catalyzed decarboxylative acylation of the acyl C–H of N-monosubstituted and N,N-disubstituted formamides with α-oxocarboxylic acids leading to α-ketoamides was developed, …
Number of citations: 124 pubs.rsc.org
J Jaster, E Dressler, R Geitner, GA Groß - Molbank, 2023 - mdpi.com
Here, we present a protocol for the one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions. The product was characterized by 1 H-, 2 H-, 13 C-…
Number of citations: 0 www.mdpi.com
S Yan, L Ye, M Liu, J Chen, J Ding, W Gao, X Huang… - RSC Advances, 2014 - pubs.rsc.org
A convenient and efficient method for the TFA-catalyzed synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids was …
Number of citations: 19 pubs.rsc.org
JK Laha, M Kaur Hunjan, S Hegde, A Gupta - Organic letters, 2020 - ACS Publications
The development of Minisci acylation on electron-rich pyrroles under silver-free neutral conditions has been reported featuring the regioselective monoacylation of (NH)-free pyrroles. …
Number of citations: 37 pubs.acs.org
JK Laha, KV Patel, KSS Tummalapalli, MK Hunjan - ACS omega, 2018 - ACS Publications
A palladium-catalyzed synthesis of arylglyoxylic amides by the reaction of arylglyoxylates and N,N-dialkylamides in the presence of a 2,3-dihalopyridine has been realized for the first …
Number of citations: 5 pubs.acs.org
Q Wang, X Zhang, X Fan - Organic & Biomolecular Chemistry, 2018 - pubs.rsc.org
In this paper, a regioselective, efficient and convenient synthesis of 2-aminobenzophenones through acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite is …
Number of citations: 11 pubs.rsc.org
JK Laha, MK Hunjan - Journal of Porphyrins and Phthalocyanines, 2021 - World Scientific
The synthesis of dipyrromethanes from pyrrole and arylglyoxylic acids in the presence of K 2 S 2 O 8 at 90 ∘ C is reported affording dipyrromethanes in very good yields. Unlike an …
Number of citations: 1 www.worldscientific.com

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